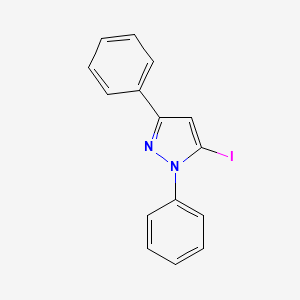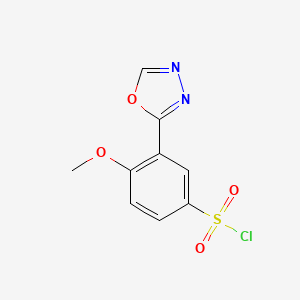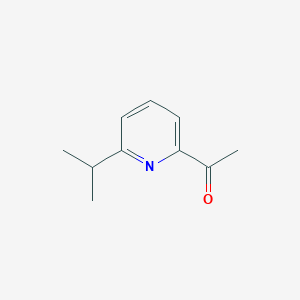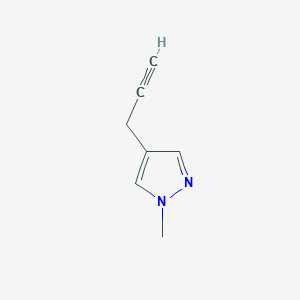
(R)-P-Phos RuCl2 (R)-Daipen, Ru
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-P-Phos RuCl2 ®-Daipen, Ru is a ruthenium-based complex that has garnered significant attention in the field of catalysis. This compound is known for its chiral properties, making it highly valuable in asymmetric synthesis. The presence of the ®-P-Phos ligand and ®-Daipen ligand in the complex enhances its catalytic efficiency and selectivity, making it a versatile tool in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-P-Phos RuCl2 ®-Daipen, Ru typically involves the coordination of the ®-P-Phos ligand and ®-Daipen ligand to a ruthenium center. The process begins with the preparation of the ligands, followed by their reaction with a ruthenium precursor, such as RuCl2. The reaction is usually carried out under inert conditions to prevent oxidation and ensure the purity of the final product. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often facilitated by heating and stirring .
Industrial Production Methods
In an industrial setting, the production of ®-P-Phos RuCl2 ®-Daipen, Ru involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
®-P-Phos RuCl2 ®-Daipen, Ru is known to undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride.
Substitution: The complex can engage in substitution reactions where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving ®-P-Phos RuCl2 ®-Daipen, Ru are often carried out under mild conditions to preserve the integrity of the complex. Common reagents include bases like potassium carbonate and acids like hydrochloric acid. Solvents such as ethanol, methanol, and acetonitrile are frequently used .
Major Products
The major products formed from reactions involving ®-P-Phos RuCl2 ®-Daipen, Ru depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in reduction reactions, reduced organic compounds are typically formed .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-P-Phos RuCl2 ®-Daipen, Ru is widely used as a catalyst in asymmetric synthesis. Its chiral properties make it ideal for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry .
Biology
In biological research, this compound is used to study enzyme mimetics and catalytic processes that mimic natural enzymatic reactions. Its ability to facilitate specific chemical transformations makes it a valuable tool in biocatalysis .
Medicine
In medicine, ®-P-Phos RuCl2 ®-Daipen, Ru is explored for its potential in drug development, particularly in the synthesis of chiral drugs. Its high selectivity and efficiency in catalysis make it a promising candidate for producing active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its catalytic properties enable efficient and cost-effective manufacturing processes .
Wirkmechanismus
The mechanism of action of ®-P-Phos RuCl2 ®-Daipen, Ru involves the coordination of the ligands to the ruthenium center, which facilitates various catalytic processes. The ®-P-Phos ligand provides a chiral environment, enhancing the selectivity of the reactions. The ®-Daipen ligand stabilizes the complex and improves its reactivity. The molecular targets and pathways involved include the activation of substrates through coordination to the ruthenium center, followed by the catalytic transformation of the substrates into desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ru(bpy)2(dppz)2+: This ruthenium complex is known for its DNA-binding properties and is used in biological applications.
Uniqueness
®-P-Phos RuCl2 ®-Daipen, Ru stands out due to its chiral properties and high catalytic efficiency. Unlike other ruthenium complexes, it offers superior selectivity in asymmetric synthesis, making it highly valuable in producing enantiomerically pure compounds .
Eigenschaften
Molekularformel |
C57H60Cl2N4O6P2Ru |
|---|---|
Molekulargewicht |
1131.0 g/mol |
IUPAC-Name |
1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H34N2O4P2.C19H26N2O2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h5-26H,1-4H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
KZMSWJMBTPMPEL-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)
![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)
![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)
![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)







![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)
![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)
